molecular formula C10H12N2O3 B14813251 3-Cyclopropoxy-6-(methylamino)picolinic acid

3-Cyclopropoxy-6-(methylamino)picolinic acid

Cat. No.: B14813251
M. Wt: 208.21 g/mol
InChI Key: YWENLPCVPZKXLP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-(methylamino)picolinic acid is a chemical compound with the molecular formula C10H12N2O3 It is characterized by a cyclopropoxy group attached to the 3-position and a methylamino group attached to the 6-position of a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-(methylamino)picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the picolinic acid core, followed by the introduction of the cyclopropoxy and methylamino groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-(methylamino)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.

    Substitution: The cyclopropoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized picolinic acid compounds.

Scientific Research Applications

3-Cyclopropoxy-6-(methylamino)picolinic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-(methylamino)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the cyclopropoxy and methylamino groups.

    6-Methylaminopicolinic Acid: Similar structure but without the cyclopropoxy group.

    3-Cyclopropoxypicolinic Acid: Similar structure but without the methylamino group.

Uniqueness

3-Cyclopropoxy-6-(methylamino)picolinic acid is unique due to the presence of both the cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-cyclopropyloxy-6-(methylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-11-8-5-4-7(15-6-2-3-6)9(12-8)10(13)14/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

YWENLPCVPZKXLP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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